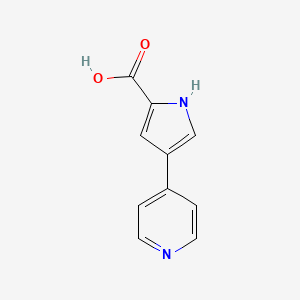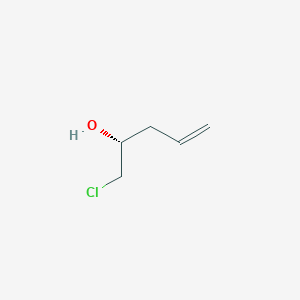
FGF acidic I (102-111) (bovine brain)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FGF acidic I (102-111) (bovine brain) is a peptide fragment derived from the acidic fibroblast growth factor (FGF). This specific fragment, consisting of amino acids 102 to 111, has been identified as a potential neurotrophic agent. The sequence of this peptide is His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FGF acidic I (102-111) (bovine brain) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC systems .
Análisis De Reacciones Químicas
Types of Reactions
FGF acidic I (102-111) (bovine brain) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
FGF acidic I (102-111) (bovine brain) has several scientific research applications:
Neurobiology: It is used as a neurotrophic agent to study neuronal growth and survival.
Regenerative Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Pharmacology: Used in drug development studies targeting neurodegenerative diseases
Mecanismo De Acción
FGF acidic I (102-111) (bovine brain) exerts its effects by binding to specific receptors on the surface of neurons. This binding activates intracellular signaling pathways that promote neuronal survival, growth, and differentiation. The primary molecular targets include the FGF receptors (FGFRs), which trigger downstream signaling cascades such as the MAPK/ERK pathway .
Comparación Con Compuestos Similares
Similar Compounds
FGF basic (bFGF): Another member of the FGF family with broader mitogenic and angiogenic activities.
NGF (Nerve Growth Factor): A neurotrophic factor that primarily supports the survival and growth of sensory and sympathetic neurons.
BDNF (Brain-Derived Neurotrophic Factor): Involved in the survival and differentiation of neurons in the central and peripheral nervous systems
Uniqueness
FGF acidic I (102-111) (bovine brain) is unique due to its specific sequence and targeted neurotrophic activity. Unlike other FGFs, this fragment is particularly effective in promoting neuronal survival and growth without the broader mitogenic effects seen with other FGFs .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDFVINRKKHDU-FWNVVKSISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














